![molecular formula C10H10N2O3S2 B2903841 Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate CAS No. 459846-02-7](/img/structure/B2903841.png)

Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

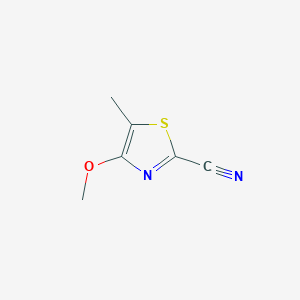

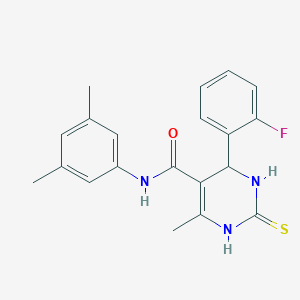

Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, commonly referred to as ETOSA, is an organic compound with a unique structure and properties that make it an attractive option for a variety of scientific research applications. ETOSA is a heterocyclic compound with a five-membered ring that contains a sulfur atom, an oxygen atom, and two nitrogen atoms. This structure gives ETOSA several unique properties, including high solubility in water, good stability in acidic and basic conditions, and resistance to oxidation. As a result, ETOSA has been used in a wide range of scientific research applications, including drug discovery, drug delivery, and biochemistry.

Scientific Research Applications

ETOSA has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biochemistry. In drug discovery, ETOSA has been used to identify novel compounds that could potentially be used to treat various diseases. In drug delivery, ETOSA has been used to create nanoparticles that can be used to deliver drugs to specific areas of the body. In biochemistry, ETOSA has been used to study the structure and function of proteins and other macromolecules.

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit human nitric oxide synthases .

Mode of Action

It’s worth noting that the inhibition of nitric oxide synthases can lead to a decrease in the production of nitric oxide, a molecule involved in various physiological processes .

Biochemical Pathways

The inhibition of nitric oxide synthases can impact several biochemical pathways, given the role of nitric oxide in vasodilation, immune response, and neurotransmission .

Advantages and Limitations for Lab Experiments

The main advantage of using ETOSA in lab experiments is its high solubility in water, which makes it easy to work with and allows for the use of a wide range of concentrations. Additionally, ETOSA is highly stable in acidic and basic conditions, which makes it suitable for use in a variety of experiments. However, ETOSA is not soluble in organic solvents, which can limit its use in some experiments.

Future Directions

The potential applications of ETOSA are vast and varied, and there are many possible future directions for research. For example, further research could be done to explore the biochemical and physiological effects of ETOSA on cells and proteins. Additionally, ETOSA could be used to develop novel drug delivery systems and drug discovery methods. Additionally, ETOSA could be used to study the structure and function of proteins and other macromolecules. Finally, ETOSA could be used to develop novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of ETOSA is a relatively simple process that involves the reaction of 5-thiophen-2-yl-1,3,4-oxadiazol-2-yl sulfanylacetate with ethyl bromide in the presence of a base. The reaction is carried out at room temperature and is usually complete within one hour. The product is a white powder that is soluble in water and has a melting point of 60-62°C.

properties

IUPAC Name |

ethyl 2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S2/c1-2-14-8(13)6-17-10-12-11-9(15-10)7-4-3-5-16-7/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETFIBQYZRCTER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(O1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2903761.png)

![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2903762.png)

![N-(3-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/structure/B2903764.png)

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903767.png)

![4-(4-Methylsulfanylbenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903769.png)

![2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2903781.png)